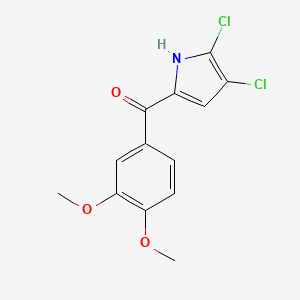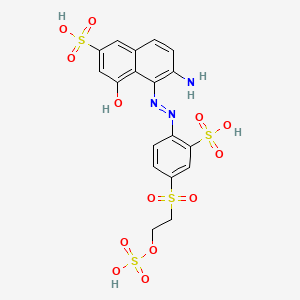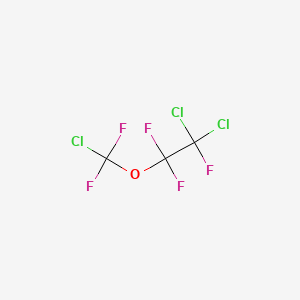
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is a chemical compound with the molecular formula C₃Cl₃F₅O and a molecular weight of 253.383 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether typically involves the reaction of chlorodifluoromethane with 2,2-dichlorotrifluoroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ether compound. The reaction can be represented as follows:
ClCF2H+Cl2CF3CH2OH→ClCF2OCH2CF3Cl2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially dechlorinated or defluorinated compounds.
Substitution: Formation of ethers, amines, or alcohols depending on the substituent introduced.
Applications De Recherche Scientifique
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is utilized in various scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with specific halogenated functional groups.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with electron-rich sites on proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether: Similar in structure but with different substitution patterns.
Chlorodifluoromethyl 1-chloro-2,2,2-trifluoroethyl ether: Another related compound with similar functional groups.
Uniqueness
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in applications requiring precise control over chemical properties and reactivity.
Propriétés
Numéro CAS |
37136-24-6 |
|---|---|
Formule moléculaire |
C3Cl3F5O |
Poids moléculaire |
253.38 g/mol |
Nom IUPAC |
1,1-dichloro-2-[chloro(difluoro)methoxy]-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3Cl3F5O/c4-1(5,7)2(8,9)12-3(6,10)11 |
Clé InChI |
LWQARWCIQAGKRZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(Cl)Cl)(OC(F)(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


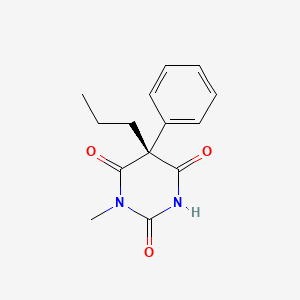


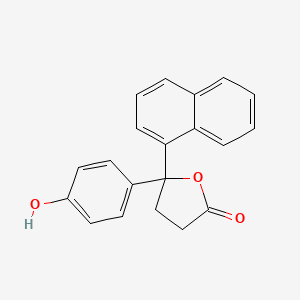

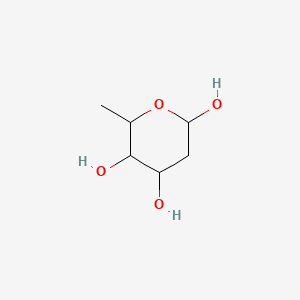

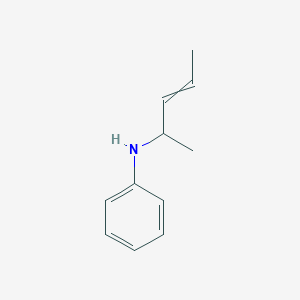

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
